molecular formula C19H31NO2S B2738328 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797887-44-5

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

Cat. No.: B2738328
CAS No.: 1797887-44-5
M. Wt: 337.52
InChI Key: RBSKVNDVHUHEPB-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a cyclopentylthio group and a methoxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The cyclopentylthio group can be introduced through a nucleophilic substitution reaction, while the methoxyadamantane moiety is synthesized via a series of cyclization and functionalization reactions. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-3,5-dimethyladamantane: Shares the adamantane core but lacks the cyclopentylthio group.

    3-((1R,3R,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)phenyl bis(2-cyanoethyl) phosphate: Contains a similar adamantane structure but with different functional groups.

Uniqueness

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is unique due to the combination of the cyclopentylthio group and the methoxyadamantane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2S/c1-22-19(12-20-18(21)11-23-17-4-2-3-5-17)15-7-13-6-14(9-15)10-16(19)8-13/h13-17H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKVNDVHUHEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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